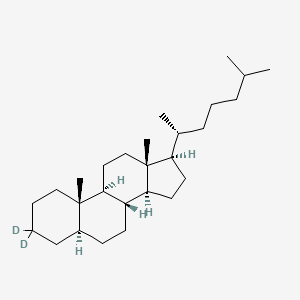
5alpha-Cholestane-3,3-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Cholestane-3,3-d2 is a sterol produced endogenously from cholesterol and has been isolated from human feces . It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5alpha-cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .
Molecular Structure Analysis
The molecular formula of 5alpha-Cholestane-3,3-d2 is C27H46D2 . The average mass is 374.682 Da and the mono-isotopic mass is 374.388153 Da .Scientific Research Applications
Analytical Method Development
A method for determining serum cholestanol levels using high-performance liquid chromatography with ultraviolet detection was developed. This technique involves derivatization to the 4'-bromobenzenesulfonyl esters, offering a novel approach for diagnosing and monitoring patients with cerebrotendinous xanthomatosis (CTX) and liver diseases. The method's reproducibility, linearity, and recovery tests demonstrate its potential for clinical applications (Halperin et al., 2000).
Synthesis and Structural Analysis
Research has been conducted on synthesizing and structurally analyzing cholestane derivatives, including efforts to generate the full set of eight cholestane-3,5,6-triol stereoisomers. This synthesis provides a foundation for probing the biological functions of oxysterols in biological processes, highlighting the compounds' relevance in understanding sterol biochemistry (Zhao et al., 2007).
Antiproliferative and Anti-inflammatory Applications
Novel sterols with antiproliferative activity against leukemia cells were isolated from Selaginella tamariscina, demonstrating the potential therapeutic applications of cholestane derivatives in cancer treatment (Gao et al., 2007). Additionally, thiazolyl and thieno cholestane derivatives were synthesized and found to possess potent anti-inflammatory activities, underscoring the versatility of cholestane frameworks in drug development (Elmegeed et al., 2005).
Mass Spectrometry for Structural Elucidation
The electron ionization mass spectral fragmentation of cholestane derivatives was explored, offering insights into the structural elucidation of these compounds. This research aids in the assignment of configurations of sterols, crucial for understanding their biological roles (Rontani & Aubert, 2005).
Mechanism of Action
Target of Action
5alpha-Cholestane-3,3-d2, also known as 5α-Cholestane, is a sterol produced endogenously from cholesterol . It is derived from cholesterol by the action of intestinal microorganisms . The primary targets of 5alpha-Cholestane-3,3-d2 are likely to be the same as those of cholesterol, given their structural similarity.
Mode of Action
It is known that sterols like 5alpha-cholestane-3,3-d2 interact with cellular membranes and can influence membrane fluidity and permeability . They may also interact with specific proteins within the cell, altering their function.
Biochemical Pathways
5alpha-Cholestane-3,3-d2 is involved in the same biochemical pathways as cholesterol. It is a part of the sterol metabolic pathway, where it can be converted into other sterols or steroid hormones . The exact downstream effects of these pathways would depend on the specific metabolites produced.
Pharmacokinetics
As a sterol, it is likely to be absorbed in the intestine, distributed throughout the body in lipoproteins, and metabolized in the liver . Its bioavailability would be influenced by factors such as dietary intake and the efficiency of intestinal absorption.
Result of Action
The molecular and cellular effects of 5alpha-Cholestane-3,3-d2 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a crucial role in maintaining cell membrane integrity and fluidity. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .
Action Environment
The action, efficacy, and stability of 5alpha-Cholestane-3,3-d2 are likely to be influenced by various environmental factors. These could include dietary intake of cholesterol and other sterols, the presence of specific gut microorganisms capable of metabolizing cholesterol into 5alpha-Cholestane-3,3-d2, and the individual’s overall health status .
properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-FEFUMSEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

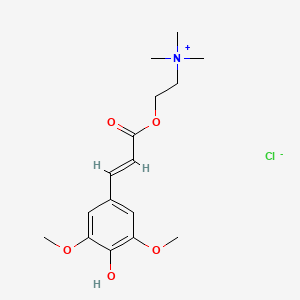
![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)



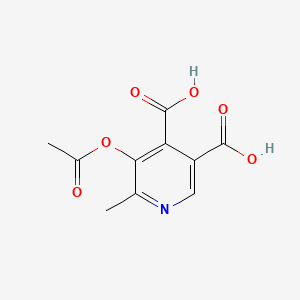
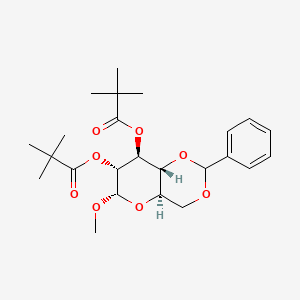
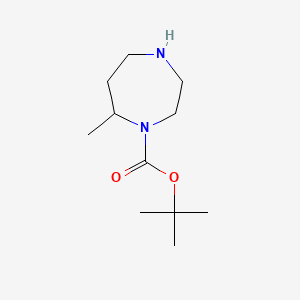
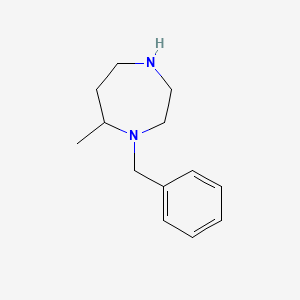

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)